3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide
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Overview
Description
3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with ethoxy groups and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, which can be synthesized using 3-amino-1,2,4-triazole as a precursor . The triazole ring is then functionalized with a phenyl group and a sulfanylidene moiety. The final step involves coupling this intermediate with 3,4,5-triethoxybenzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The ethoxy groups on the benzamide core can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its complex structure.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors through hydrogen bonding and dipole interactions . The sulfanylidene group can also participate in redox reactions, potentially affecting cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and anastrozole, which also contain the 1,2,4-triazole ring, are known for their antimicrobial and anticancer activities.
Benzamide Derivatives: Compounds such as sulpiride and tiapride, which are benzamide derivatives, are used in the treatment of psychiatric disorders.
Uniqueness
3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide is unique due to the combination of the triazole ring and the benzamide core with ethoxy substitutions. This unique structure may confer distinct biological activities and physicochemical properties compared to other similar compounds.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-4-28-17-12-15(13-18(29-5-2)20(17)30-6-3)21(27)23-14-19-24-25-22(31)26(19)16-10-8-7-9-11-16/h7-13H,4-6,14H2,1-3H3,(H,23,27)(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTBOIYRIJYYEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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